4-Methoxy-1H-indole-6-carboxylic acid
Overview
Description
4-Methoxy-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Scientific Research Applications
4-Methoxy-1H-indole-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antiviral and anti-inflammatory effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Future Directions
The future directions for research on 4-Methoxy-1H-indole-6-carboxylic acid could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As it is a type of indole derivative, it may have potential applications in the development of new drugs or treatments .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules .
Result of Action
Indole derivatives have been reported to possess various biological activities, which suggest that they may have diverse molecular and cellular effects .
Action Environment
The action of 4-Methoxy-1H-indole-6-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action can be affected by factors such as temperature, pH, and the presence of other substances . .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 4-Methoxy-1H-indole-6-carboxylic acid, are known to interact with multiple receptors, which makes them useful in developing new derivatives
Cellular Effects
Indoles have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , but the specific binding interactions of this compound with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression require further study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1H-indole-6-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available indole or its derivatives.
Methoxylation: Introduction of the methoxy group at the 4-position can be achieved through electrophilic substitution reactions using methanol and an appropriate catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and quinones, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1H-indole-6-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methoxy-1H-indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
Uniqueness
4-Methoxy-1H-indole-6-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-methoxy-1H-indole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-9-5-6(10(12)13)4-8-7(9)2-3-11-8/h2-5,11H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMJJBMLAGFAAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40990-53-2 | |
Record name | 4-Methoxy-1H-indole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40990-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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